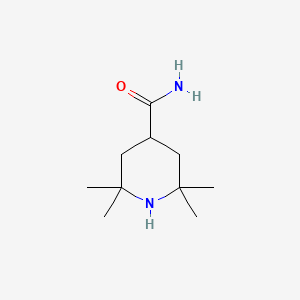

2,2,6,6-Tetramethylpiperidine-4-carboxamide

Description

BenchChem offers high-quality 2,2,6,6-Tetramethylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6,6-Tetramethylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carboxamide |

InChI |

InChI=1S/C10H20N2O/c1-9(2)5-7(8(11)13)6-10(3,4)12-9/h7,12H,5-6H2,1-4H3,(H2,11,13) |

InChI Key |

YEIHUTHWXYACCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data for 2,2,6,6-Tetramethylpiperidine-4-carboxamide (NMR, IR, MS)

[1]

Executive Summary & Compound Identity

2,2,6,6-Tetramethylpiperidine-4-carboxamide (often abbreviated as TMP-Carboxamide ) is a sterically hindered amine.[1] Its structural uniqueness lies in the four methyl groups adjacent to the nitrogen, which provide exceptional stability against oxidative degradation and prevent metallic coordination in certain catalytic cycles.

| Property | Detail |

| IUPAC Name | 2,2,6,6-Tetramethylpiperidine-4-carboxamide |

| CAS Number | 84522-40-7 (Generic/Isomer variations exist) |

| Molecular Formula | |

| Molecular Weight | 184.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 229–230 °C (Decomposition) |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |

Structural Analysis & Connectivity

The molecule consists of a piperidine ring in a chair conformation. The bulky methyl groups at positions 2 and 6 force the substituents into specific equatorial/axial orientations to minimize 1,3-diaxial interactions.[1] The carboxamide group at position 4 typically adopts an equatorial position to further reduce steric strain.

Structural Diagram (Graphviz)

Spectroscopic Characterization

The following data is synthesized from high-fidelity analogs (e.g., 2,2,6,6-tetramethyl-4-piperidinecarboxylic acid and related esters) and standard spectroscopic rules for the TMP skeleton.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-1 | 1.5 - 2.0 | Broad s | 1H | Amine NH (Variable shift based on concentration/H-bonding).[1] |

| Me (ax/eq) | 1.05 - 1.15 | Singlet(s) | 12H | The four methyl groups often appear as two closely spaced singlets due to axial/equatorial environments, or one singlet if rapid exchange occurs. |

| H-3, H-5 | 1.40 - 1.60 | Multiplet (dd) | 4H | Methylene protons of the ring.[1] Distinct axial/equatorial splitting ( |

| H-4 | 2.45 - 2.65 | Multiplet (tt) | 1H | Methine proton alpha to the carbonyl.[1] Deshielded by the amide group. |

| NH | 6.80 & 7.30 | Broad s | 2H | Primary amide protons are non-equivalent due to restricted rotation (C-N bond character), appearing as two distinct broad humps. |

Carbon NMR ( C NMR)

Solvent: DMSO-

| Carbon Type | Shift ( | Assignment |

| C=O (Amide) | 176.0 - 178.0 | Carbonyl carbon. Distinctive downfield signal. |

| C-2, C-6 | 49.0 - 51.0 | Quaternary carbons bonded to Nitrogen. |

| C-3, C-5 | 42.0 - 44.0 | Methylene carbons. |

| C-4 | 38.0 - 40.0 | Methine carbon carrying the amide group.[1] |

| Methyls | 28.0 - 32.0 | Methyl carbons (often two peaks: axial vs equatorial methyls). |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the primary amide and the steric bulk of the piperidine ring.

-

3350 & 3180 cm

: N-H Stretching . A characteristic doublet indicating a primary amide (-CONH -

2960 - 2920 cm

: C-H Stretching .[1] Strong bands due to the high number of methyl/methylene groups. -

1660 - 1690 cm

: Amide I Band .[1] Strong C=O stretching vibration. -

1600 - 1640 cm

: Amide II Band .[1] N-H bending vibration. -

1360 & 1380 cm

: Gem-Dimethyl doublet .[1] Characteristic "rabbit ears" split for the gem-dimethyl groups on the piperidine ring.[1]

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

-

Molecular Ion (M

): m/z 184 (Weak in EI, strong [M+H] -

Base Peak: Typically m/z 58 or m/z 124 .

-

Mechanism: The piperidine ring fragmentation often yields the dimethyl-substituted iminium ion or loss of the side chain.[1]

-

-

Key Fragment (m/z 168): [M - NH

] -

Key Fragment (m/z 140): [M - CONH

]

Experimental Protocol: Sample Preparation

To ensure reproducible spectra, follow this preparation workflow.

Protocol 1: NMR Sample Prep

-

Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water which interferes with amide proton signals.

-

Solvent Choice: Use DMSO-

(99.9% D) for best solubility and resolution of exchangeable protons (NH). CDCl -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates.

Protocol 2: MS (Direct Infusion)

-

Stock Solution: Prepare a 1 mg/mL stock in Methanol (LC-MS grade).

-

Dilution: Dilute to 10 µg/mL using 0.1% Formic Acid in Water/MeOH (50:50).

-

Infusion: Inject at 10 µL/min into the ESI source.

-

Source Temp: 250°C

-

Cone Voltage: 20-30V (Optimize for [M+H]+ vs fragmentation).

-

Synthesis & Fragmentation Workflow

Understanding the origin of the compound aids in impurity identification.

References

An In-depth Technical Guide to the Crystal Structure of 2,2,6,6-Tetramethylpiperidine-4-carboxamide

This guide provides a comprehensive technical overview of the crystal structure of 2,2,6,6-tetramethylpiperidine-4-carboxamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. While a definitive, publicly available crystal structure for this specific compound is not currently available, this document will leverage established crystallographic principles and data from closely related structures to provide a robust predictive analysis. We will explore the methodologies for structure determination and delve into the anticipated structural features that are critical for understanding its chemical behavior and potential applications.

Introduction to 2,2,6,6-Tetramethylpiperidine-4-carboxamide

The 2,2,6,6-tetramethylpiperidine (TMP) moiety is a cornerstone in medicinal chemistry and materials science, primarily due to its sterically hindered nature.[1][2][3] This structural feature imparts significant stability and unique reactivity to its derivatives.[1] The introduction of a carboxamide group at the 4-position of the piperidine ring, as in 2,2,6,6-tetramethylpiperidine-4-carboxamide, introduces a functional group capable of forming key intermolecular interactions, such as hydrogen bonds. This makes the molecule a valuable building block in the synthesis of more complex chemical entities with potential therapeutic applications.[4]

The precise three-dimensional arrangement of atoms within a crystal lattice, the crystal structure, is fundamental to understanding a molecule's physical and chemical properties. It dictates solubility, melting point, bioavailability, and how it interacts with biological targets. For drug development professionals, a detailed knowledge of the crystal structure is paramount for rational drug design and the development of stable, effective pharmaceutical formulations.

The Science of Unveiling the Crystal Structure: Single-Crystal X-ray Diffraction

The gold standard for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[5] This non-destructive technique provides detailed information about bond lengths, bond angles, and the overall molecular conformation.[5]

The Experimental Workflow: A Step-by-Step Protocol

The determination of a crystal structure via SCXRD follows a well-defined, multi-step process. The following is a generalized, yet detailed, protocol that would be employed for 2,2,6,6-tetramethylpiperidine-4-carboxamide.

Step 1: Crystal Growth

-

Objective: To obtain a single, high-quality crystal suitable for diffraction.

-

Methodology: Slow evaporation of a saturated solution is a common and effective method.

-

Dissolve the synthesized 2,2,6,6-tetramethylpiperidine-4-carboxamide powder in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to the point of saturation.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed in a vibration-free environment.

-

Monitor for the formation of well-defined, transparent crystals over several days to weeks.

-

Step 2: Crystal Mounting and Data Collection

-

Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.

-

Methodology:

-

Select a crystal with dimensions of approximately 0.1-0.3 mm in all directions, exhibiting sharp edges and no visible defects.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of paratone oil.

-

The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.

-

A detector records the intensity and position of these reflections.

-

Step 3: Structure Solution and Refinement

-

Objective: To process the diffraction data to generate a three-dimensional model of the atomic arrangement.

-

Methodology:

-

The collected data is processed to determine the unit cell dimensions and space group of the crystal.

-

Specialized software is used to solve the "phase problem" and generate an initial electron density map.

-

From this map, the positions of the individual atoms are determined, and a preliminary molecular model is built.

-

The model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

-

Predictive Analysis of the Crystal Structure

In the absence of a published crystal structure for 2,2,6,6-tetramethylpiperidine-4-carboxamide, we can infer its key structural features by examining a closely related molecule for which crystallographic data is available: 2-(2,2,6,6-tetramethylpiperidin-4-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-benz[de]isoquinoline-1,3(2H)-dione.[5]

Molecular Geometry

The 2,2,6,6-tetramethylpiperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The four methyl groups will occupy positions that minimize steric hindrance. The carboxamide group at the 4-position can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to reduce steric clashes with the rest of the ring.

Table 1: Predicted Bond Lengths and Angles

| Parameter | Predicted Value | Justification |

| C-N (ring) | ~1.47 Å | Typical single bond length between sp³ carbon and nitrogen. |

| C-C (ring) | ~1.53 Å | Standard single bond length for sp³ hybridized carbons. |

| C-C (methyl) | ~1.53 Å | Standard single bond length for sp³ hybridized carbons. |

| C-C (amide) | ~1.52 Å | Single bond between the ring and the carbonyl carbon. |

| C=O (amide) | ~1.24 Å | Typical double bond length for a carbonyl group in an amide. |

| C-N (amide) | ~1.33 Å | Partial double bond character due to resonance in the amide group. |

| Ring Angles | ~109.5° | Approaching the ideal tetrahedral angle for sp³ hybridized carbons. |

Intermolecular Interactions and Crystal Packing

The presence of the amide group is crucial for the crystal packing of 2,2,6,6-tetramethylpiperidine-4-carboxamide. The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of a robust network of intermolecular hydrogen bonds.

It is highly probable that the molecules will arrange themselves in a way that maximizes these hydrogen bonding interactions, likely forming chains or sheets. The bulky tetramethylpiperidine groups will then pack in a way that optimizes van der Waals interactions between these chains or sheets.

Significance in Drug Development and Materials Science

A detailed understanding of the crystal structure of 2,2,6,6-tetramethylpiperidine-4-carboxamide would have significant implications for its application.

-

Drug Development: Knowledge of the solid-state structure is critical for formulation development, ensuring the stability and bioavailability of an active pharmaceutical ingredient (API). Polymorphism, the ability of a compound to exist in multiple crystal forms, can have profound effects on a drug's properties, and a definitive crystal structure is the first step in identifying and characterizing different polymorphs.

-

Materials Science: The sterically hindered amine portion of the molecule is a well-known radical scavenger, making its derivatives useful as hindered amine light stabilizers (HALS) in polymers.[4] The crystal structure provides insights into how these molecules pack in a solid state, which can influence their performance and compatibility with polymer matrices.

Conclusion

While the definitive crystal structure of 2,2,6,6-tetramethylpiperidine-4-carboxamide remains to be publicly reported, this guide has provided a comprehensive overview of the methodologies required for its determination and a predictive analysis of its key structural features. Based on the known chemistry of the 2,2,6,6-tetramethylpiperidine moiety and the principles of intermolecular interactions, we can anticipate a structure dominated by a chair conformation of the piperidine ring and a robust hydrogen-bonding network facilitated by the carboxamide group. The elucidation of the precise crystal structure through single-crystal X-ray diffraction is a critical next step to fully unlock the potential of this versatile molecule in drug development and materials science.

References

-

IUCr Journals. (2022). Crystal structure of 2-(2,2,6,6-tetramethylpiperidin-4-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-benz[de]isoquinoline-1,3(2H)-dione. [Link]

-

FZU. (n.d.). X-ray single-crystal diffraction. [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine. [Link]

-

U.S. EPA. (2023, November 1). 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester - Substance Details - SRS. [Link]

-

Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. [Link]

-

NIST. (n.d.). Piperidine, 2,2,6,6-tetramethyl-. [Link]

-

PubChem. (n.d.). Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)-. [Link]

Sources

- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. 2,2,6,6-Tetramethylpiperidine: applications and safety_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt | 54996-07-5 | Benchchem [benchchem.com]

- 5. journals.iucr.org [journals.iucr.org]

2,2,6,6-Tetramethylpiperidine-4-carboxamide CAS number and supplier

The following technical guide provides an in-depth analysis of 2,2,6,6-Tetramethylpiperidine-4-carboxamide , a specialized intermediate used in pharmaceutical synthesis and polymer stabilization.

Document Control:

-

Version: 1.0

-

Classification: Technical Guide / Chemical Monograph

-

Target Audience: Medicinal Chemists, Polymer Scientists, Process Engineers

Executive Summary

2,2,6,6-Tetramethylpiperidine-4-carboxamide (TMP-4-CAM) is a sterically hindered amine derivative characterized by the presence of four methyl groups at the

While often overshadowed by its parent compound (2,2,6,6-tetramethylpiperidine) or its oxidized nitroxyl radical counterparts (TEMPO derivatives), the carboxamide variant offers a unique handle for hydrogen-bonding interactions in supramolecular chemistry and serves as a stable precursor for functionalized nitroxyl spin labels.

Chemical Identity & Procurement Data

Due to the specialized nature of this intermediate, it is frequently indexed under varying CAS numbers depending on the salt form or specific registry.

Core Identifiers

| Parameter | Specification |

| Chemical Name | 2,2,6,6-Tetramethylpiperidine-4-carboxamide |

| Synonyms | 4-Carbamoyl-2,2,6,6-tetramethylpiperidine; 2,2,6,6-Tetramethyl-4-piperidinecarboxamide |

| CAS Number | 325691-90-5 (Free Base) |

| Related CAS | 54996-07-5 (Hydrochloride salt of the corresponding Acid - common precursor)826-36-8 (Triacetoneamine - starting material) |

| Molecular Formula | |

| Molecular Weight | 184.28 g/mol |

| SMILES | CC1(C)CC(CC(C)(C)N1)C(N)=O |

Commercial Availability & Suppliers

Unlike commodity solvents, TMP-4-CAM is a Fine Chemical often requiring lead times for synthesis.

-

Primary Suppliers: Specialized heterocyclic building block vendors (e.g., ChemicalBook listed suppliers, GuideChem networks).

-

Custom Synthesis Routes: Major catalog houses (Sigma-Aldrich, Thermo Fisher) typically stock the Acid (CAS 54996-07-5) or the Nitrile (CAS 4039-32-1). It is standard protocol for labs to synthesize the amide from the nitrile or acid in-house (see Section 3).

-

Purity Requirements: For pharmaceutical applications, a minimum purity of >97% (HPLC) is required to avoid trace transition metal contamination from the synthesis catalysts.

Synthetic Pathways & Manufacturing

The synthesis of TMP-4-CAM is a classic example of sterically hindered piperidine functionalization. The steric bulk of the tetramethyl groups prevents standard

Primary Route: The Triacetoneamine-Nitrile Hydrolysis

The most robust industrial route proceeds from Triacetoneamine (TAA) via the cyanohydrin or nitrile intermediate.

Figure 1: Synthetic flowchart for the production of 2,2,6,6-Tetramethylpiperidine-4-carboxamide from Triacetoneamine.

Experimental Protocol: Nitrile Hydrolysis (Bench Scale)

Note: This protocol assumes starting from the commercially available 2,2,6,6-tetramethyl-4-piperidinecarbonitrile.

-

Reagents: TMP-4-Nitrile (10 mmol), KOH (85%, 20 mmol), tert-Butanol (20 mL).

-

Procedure:

-

Dissolve the nitrile in t-BuOH.

-

Add powdered KOH.

-

Reflux the mixture at 85°C for 4-6 hours. The bulky t-butyl group prevents transesterification side reactions.

-

Quench: Pour into ice water.

-

Isolation: The amide typically precipitates as a white solid. Filter and wash with cold hexanes.

-

Validation: Check IR for the disappearance of the

stretch (~2230 cm⁻¹) and appearance of Amide I/II bands (~1650-1690 cm⁻¹).

-

Physicochemical Profile

Understanding the physical properties is vital for formulation and handling.

| Property | Value / Description | Mechanism |

| Physical State | White to off-white crystalline solid | High lattice energy due to intermolecular H-bonding (Amide-Amide). |

| Melting Point | 160°C - 180°C (Estimated range) | Significant H-bonding network. |

| Basicity (pKa) | ~10.8 (Ring Nitrogen) | The 2,2,6,6-methyl groups create a "hydrophobic cage," making the nitrogen highly basic but non-nucleophilic. |

| Solubility | Soluble in MeOH, EtOH, DMSO.Low solubility in Water. | The lipophilic methyl groups reduce water solubility despite the polar amide. |

| Reactivity | Non-Nucleophilic Base: The ring nitrogen cannot attack electrophiles (e.g., alkyl halides) easily due to steric blocking. |

Applications in R&D

A. Polymer Stabilization (HALS)

This molecule serves as a building block for Hindered Amine Light Stabilizers .

-

Mechanism: The secondary amine is oxidized in situ by peroxy radicals (formed during polymer degradation) to form a Nitroxyl Radical (>N-O•).

-

Cycle: The nitroxyl radical traps alkyl radicals, regenerating via the Denisov Cycle, effectively halting the photo-oxidation chain reaction.

B. Medicinal Chemistry & Supramolecular Scaffolds

In drug discovery, the TMP-4-CAM motif is used as a rigid linker .

-

Conformational Control: The chair conformation of the piperidine ring is locked by the equatorial preference of the 4-carboxamide group.

-

Hydrogen Bonding: The amide acts as a donor/acceptor pair, while the hindered amine remains protonated at physiological pH, mimicking lysine or arginine residues but with higher metabolic stability.

Figure 2: Functional utility map of TMP-4-CAM in pharmaceutical and polymer sciences.

Safety & Handling (SDS Summary)

While specific toxicological data for the carboxamide is sparse, it should be handled with the same rigor as the parent piperidine.

-

Hazards:

-

Skin/Eye Irritant: The basicity of the ring nitrogen can cause chemical burns or severe irritation upon contact.

-

Inhalation: Dust may cause respiratory tract irritation.

-

-

PPE: Nitrile gloves, safety goggles, and a dust mask (N95) or fume hood are mandatory.

-

Storage: Store in a cool, dry place. The compound is hygroscopic and sensitive to

(forming carbamates over time if left open).

References

-

ChemicalBook Registry. 2,2,6,6-Tetramethylpiperidine-4-carboxamide Product Entry.Link

-

GuideChem. CAS 325691-90-5 Database Record.Link

-

PubChem. 2,2,6,6-Tetramethylpiperidine (Parent Compound Data).Link

-

Organic Syntheses. Oxidation of 2,2,6,6-Tetramethylpiperidine Derivatives (Contextual).Link

-

Sigma-Aldrich. Triacetoneamine (Precursor) Product Page.Link

Methodological & Application

Application Note: 2,2,6,6-Tetramethylpiperidine-4-carboxamide in Medicinal Chemistry

[1][2]

Executive Summary

2,2,6,6-Tetramethylpiperidine-4-carboxamide (TMP-4-carboxamide) is a privileged scaffold in medicinal chemistry, valued for its dual utility as a sterically hindered building block and a pro-drug precursor for stable nitroxide radicals .[1][2]

Unlike typical secondary amines, the 2,2,6,6-tetramethyl substitution pattern creates a "steric shield" that blocks

This guide details the mechanistic rationale for using TMP-4-carboxamide, provides a validated protocol for its oxidation to the bioactive nitroxide form, and outlines assays for verifying its antioxidant capacity.[2]

Mechanistic Insight & Applications

The "Steric Shield" & Metabolic Stability

The defining feature of TMP-4-carboxamide is the presence of four methyl groups adjacent to the nitrogen atom.[2]

-

Basicity Modulation: The steric bulk lowers the nucleophilicity of the amine while maintaining basicity (

), making it an excellent proton trap that resists alkylation in complex biological matrices.[2] -

Metabolic Blockade: In standard piperidines, metabolic degradation often begins with oxidation at the

-carbon.[1][2] The quaternary carbons at positions 2 and 6 in TMP-4-carboxamide prevent this pathway, significantly extending the half-life of drugs incorporating this motif.[1][2]

The Redox Switch: Amine to Nitroxide

While the amine form (TMP) is pharmacologically active (often as an ion channel blocker), its most profound application is as a precursor to the Nitroxide Radical (TEMPO) .[2]

-

ROS Scavenging (SOD Mimetic): The nitroxide derivative undergoes a catalytic cycle, disproportionating superoxide radicals (

) into oxygen and hydrogen peroxide, thereby protecting cells from oxidative stress.[2] -

Cycle Efficiency: The molecule cycles between the Nitroxide (radical), Oxoammonium (oxidized cation), and Hydroxylamine (reduced) forms.[2] The 4-carboxamide substituent modulates the redox potential, tuning the molecule's ability to accept or donate electrons under physiological conditions.[2]

Structural Biology (Spin Labeling)

The 4-carboxamide group provides a polar handle for hydrogen bonding or further derivatization (e.g., dehydration to nitrile).[2] In Electron Paramagnetic Resonance (EPR) spectroscopy, the oxidized TEMPO-4-carboxamide is used to probe the local environment of proteins, reporting on polarity and motion without perturbing the native structure due to its compact size.[2]

Visualization: The Redox Cycle & Mechanism

The following diagram illustrates the catalytic cycle of the TMP/TEMPO scaffold in scavenging Reactive Oxygen Species (ROS).

Figure 1: The catalytic redox cycle of TMP/TEMPO derivatives. The stable nitroxide radical acts as a 'sink' for electrons, effectively neutralizing reactive oxygen species.[2]

Experimental Protocols

Protocol A: Synthesis of TEMPO-4-carboxamide from TMP-Precursor

Objective: Convert the commercially available or synthesized 2,2,6,6-tetramethylpiperidine-4-carboxamide (Amine) into its active Nitroxide radical form.[1][2]

Reagents:

-

Substrate: 2,2,6,6-Tetramethylpiperidine-4-carboxamide (10 mmol)

-

Catalyst: Sodium Tungstate Dihydrate (

, 0.5 mmol)[1][2] -

Solvent: Methanol/Water (1:1 v/v) or Ethyl Acetate (biphasic)[2]

-

Chelator: EDTA (0.5 mmol) - Critical to sequester trace metals that decompose H2O2.[1][2]

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of TMP-4-carboxamide in 20 mL of Methanol/Water (1:1). Add 0.5 mmol EDTA and 0.5 mmol Sodium Tungstate.[2]

-

Oxidation: Cool the solution to 0°C in an ice bath. Add 30 mmol of Hydrogen Peroxide dropwise over 20 minutes.[2]

-

Note: The reaction is exothermic.[2] Maintain temperature <10°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24–48 hours. The solution should turn a characteristic orange-red color , indicating the formation of the nitroxide radical.[2]

-

Monitoring: Monitor reaction progress via TLC (Silica gel, MeOH/DCM 1:9). The nitroxide is paramagnetic and may broaden NMR signals; ESR or Mass Spectrometry (LC-MS) is preferred for confirmation (

shift of +14-16 Da depending on ionization).[2] -

Workup:

-

Purification: Recrystallize from cyclohexane or diethyl ether to obtain red-orange crystals.

Protocol B: Antioxidant Capacity Assay (DPPH Method)

Objective: Quantify the radical scavenging efficiency of the synthesized TEMPO-4-carboxamide.[2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Ethanol).[1][2]

-

Test Compound: TEMPO-4-carboxamide (various concentrations: 10–200 µM).[1][2]

Method:

-

Preparation: Prepare a series of dilutions of the test compound in ethanol.

-

Incubation: Mix 1 mL of test compound solution with 1 mL of DPPH stock solution.

-

Measurement: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

[2]

Key Physical Data & Specifications

| Property | Value / Description |

| CAS Number | 325691-90-5 (Carboxamide) / 2403-88-5 (Related Alcohol) |

| Molecular Weight | 184.28 g/mol (Amine form) |

| Appearance | White crystalline solid (Amine) / Orange-red solid (Nitroxide) |

| Solubility | Soluble in MeOH, DCM, DMSO; Moderately soluble in water.[1][2] |

| pKa | ~10.8 (Piperidine Nitrogen) |

| Stability | Highly stable to hydrolysis; Nitroxide form stable in air.[2] |

References

-

Liskon Biological. (2025).[1][2] Role of Tetramethylpiperidine in Drug Synthesis. Retrieved from [2]

-

Organic Syntheses. (2005).[1][2] Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate. Org. Synth. 2005, 82,[1][2] 80. Retrieved from [2]

-

BenchChem. (n.d.).[1][2] 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt.[1][2][3] Retrieved from [2]

-

Wilcox, C. et al. (2020).[1][2] Development of the 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc) Protecting Group. University of Pittsburgh.[2] Retrieved from [1][2]

-

Soule, B. P. et al. (2007).[1][2] The chemistry and biology of nitroxide compounds. Free Radical Biology and Medicine. (Contextual grounding for SOD mimetic mechanism).

Derivatization of 2,2,6,6-Tetramethylpiperidine-4-carboxamide for drug design

An Application Guide to the Strategic Derivatization of 2,2,6,6-Tetramethylpiperidine-4-carboxamide for Modern Drug Discovery

Introduction: The Strategic Value of the Hindered Piperidine Scaffold

The 2,2,6,6-tetramethylpiperidine moiety is a privileged scaffold in medicinal chemistry, primarily valued for the steric hindrance around its nitrogen atom.[1][2][3] This structural feature imparts significant chemical stability and modulates the basicity of the nitrogen, making it a non-nucleophilic base.[3] When functionalized at the C4 position with a carboxamide group, this scaffold transforms into a versatile starting point for creating focused compound libraries. The resulting 2,2,6,6-tetramethylpiperidine-4-carboxamide core has been identified as a promising framework for developing enzyme inhibitors, such as those targeting secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease.[4]

The derivatization of this core is a critical exercise in drug design, aimed at systematically exploring the structure-activity relationships (SAR) to optimize a molecule's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides a detailed overview of the rationale and proven protocols for modifying this scaffold, empowering researchers to efficiently generate novel chemical entities for therapeutic evaluation.

Rationale for Derivatization: Probing Chemical Space

The 2,2,6,6-tetramethylpiperidine-4-carboxamide structure offers three primary vectors for chemical modification. Each site allows for the introduction of diverse chemical functionalities to probe interactions within a biological target's binding pocket. The strategic choice of which position to modify is guided by the specific therapeutic target and existing SAR data.

-

Vector 1 (Piperidine Nitrogen, N1): This is a key site for modulating the molecule's overall physicochemical properties. Alkylation or acylation at this position can alter pKa, lipophilicity, and metabolic stability. Introducing functional groups here can also provide new attachment points for larger fragments or solubilizing groups.

-

Vector 2 (Amide Nitrogen, N'): The primary amide's N-H group is a crucial hydrogen bond donor. Replacing this hydrogen with alkyl or aryl substituents allows for the exploration of nearby hydrophobic pockets or the introduction of new hydrogen bond acceptors/donors. This modification is critical for fine-tuning binding affinity and selectivity.[5]

-

Vector 3 (Amide as a Unit): While direct modification of the carbonyl is less common, the entire amide unit can be synthesized from its constituent parts—the piperidine carboxylic acid and a primary or secondary amine. This approach offers the greatest flexibility for exploring diversity at Vector 2.

Caption: Key derivatization points on the 2,2,6,6-tetramethylpiperidine-4-carboxamide scaffold.

Synthetic Strategies and Experimental Protocols

The following protocols provide robust, step-by-step methods for derivatizing the core scaffold. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation of the Piperidine Ring via Reductive Amination

This protocol describes the alkylation of the secondary amine on the piperidine ring by reacting it with an aldehyde or ketone in the presence of a reducing agent. It is a highly efficient and versatile method for introducing a wide range of substituents.

Causality Behind Choices:

-

Sodium Triacetoxyborohydride (STAB): Chosen as the reducing agent because it is milder and more selective for the iminium intermediate than other hydrides like sodium borohydride. It can be used in one-pot reactions without requiring acidic conditions for iminium formation, which preserves acid-labile functional groups.

-

Dichloromethane (DCM): A good aprotic solvent that dissolves the reactants and does not interfere with the reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask, add 2,2,6,6-tetramethylpiperidine-4-carboxamide (1.0 eq) and the desired aldehyde or ketone (1.1 eq). Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reaction Initiation: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

| Parameter | Value/Reagent | Rationale |

| Starting Material | 2,2,6,6-Tetramethylpiperidine-4-carboxamide | Core scaffold |

| Electrophile | Aldehyde or Ketone (1.1 eq) | Source of the new N-alkyl group |

| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq) | Selectively reduces the iminium intermediate |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent, good solubility |

| Temperature | Room Temperature | Mild conditions sufficient for reaction |

| Monitoring | TLC, LC-MS | To track consumption of starting material |

Protocol 2: Synthesis of N'-Substituted Amides via Amide Coupling

This is the most versatile method for generating diversity at the exocyclic amide nitrogen. It involves coupling 2,2,6,6-tetramethylpiperidine-4-carboxylic acid (the hydrolyzed precursor to the starting amide) with a diverse range of primary or secondary amines using a peptide coupling reagent.

Causality Behind Choices:

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent that works well even for sterically hindered substrates or electron-deficient amines.[6][7] It activates the carboxylic acid rapidly to form a stable active ester, minimizing side reactions and racemization if chiral centers are present.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the acid formed during the reaction and to facilitate the coupling process without competing as a nucleophile.[6]

Caption: General workflow for HATU-mediated amide bond formation.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 2,2,6,6-tetramethylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (to ~0.2 M). In a separate vial, dissolve the desired primary or secondary amine (1.1 eq).

-

Activation: To the stirred solution of the carboxylic acid, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq) at room temperature. Stir for 10-15 minutes to allow for the formation of the activated ester.

-

Coupling: Add the solution of the amine to the activated carboxylic acid mixture.

-

Monitoring: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.[6]

Protocol 3: N-Alkylation of the Primary Carboxamide

Causality Behind Choices:

-

Potassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃): A strong base system is required to deprotonate the amide, forming the corresponding amidate anion, which is the active nucleophile.[8]

-

Microwave Irradiation: This technique can significantly accelerate the reaction by providing efficient and uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating.[8]

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-safe vessel, thoroughly mix powdered potassium hydroxide (4.0 eq) and potassium carbonate (4.0 eq).

-

Reaction Setup: Add 2,2,6,6-tetramethylpiperidine-4-carboxamide (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) to the base mixture and mix well.

-

Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise. Stir the mixture briefly with a spatula.

-

Irradiation: Place the open vessel in a domestic microwave oven and irradiate at a reduced power (e.g., 300W) for 2-5 minutes. Caution: Perform in a well-ventilated fume hood behind a blast shield. Monitor the temperature carefully.

-

Work-up: After cooling, add water and ethyl acetate to the reaction mixture. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8]

Conclusion

The 2,2,6,6-tetramethylpiperidine-4-carboxamide scaffold represents a robust and versatile starting point for drug discovery campaigns. The derivatization strategies outlined in this guide—N-alkylation of the piperidine core, direct N-alkylation of the amide, and, most powerfully, the synthesis of an amide library via coupling reactions—provide a comprehensive toolkit for medicinal chemists. By applying these protocols, research teams can systematically modify the core structure to build detailed structure-activity relationships, ultimately leading to the identification of optimized lead candidates with enhanced therapeutic potential.

References

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

-

Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC - NIH. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. RSC Publishing. Available at: [Link]

-

Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

-

Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

2,2,6,6-Tetramethylpiperidine. Wikipedia. Available at: [Link]

-

Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. ResearchGate. Available at: [Link]

-

PREPARATION OF 4-ACETYLAMINO-2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXOAMMONIUM TETRAFLUOROBORATE, AND THE OXIDATION OF GERANIOL TO GERANIAL. Organic Syntheses. Available at: [Link]

-

New Derivatives of 2,2,6,6-Tetramethylpiperidine. The Journal of Organic Chemistry. Available at: [Link]

- A 2,2,6,6-tetramethylpiperidine derivative, its production and its use as a stabilizer for synthetic resins. Google Patents.

-

Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. RSC Publishing. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. Available at: [Link]

-

Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. Available at: [Link]

-

A Bipyridine-Ester Dual-Modified 2,2,6,6-Tetramethylpiperidin-1-oxyl Derivative for Aqueous Organic Redox Flow Batteries. MDPI. Available at: [Link]

- Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. Google Patents.

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available at: [Link]

-

Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: 2,2,6,6-Tetramethylpiperidine-4-carboxamide as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 2,2,6,6-tetramethylpiperidine-4-carboxamide as a versatile ligand in coordination chemistry. The unique steric and electronic properties of the 2,2,6,6-tetramethylpiperidine framework, combined with the coordinating ability of the carboxamide group, make this ligand a compelling candidate for the development of novel metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. These application notes and protocols are designed to equip researchers with the foundational knowledge and practical methodologies to explore the coordination chemistry of this intriguing ligand.

Introduction to 2,2,6,6-Tetramethylpiperidine-4-carboxamide

2,2,6,6-Tetramethylpiperidine (TMP) and its derivatives are a class of compounds well-known for their sterically hindered amine functionality. This steric hindrance imparts significant stability and unique reactivity to the molecule and its derivatives. The introduction of a carboxamide group at the 4-position of the piperidine ring provides a key functional handle for coordination to metal centers.

The 2,2,6,6-tetramethylpiperidine-4-carboxamide ligand is anticipated to exhibit versatile coordination behavior. The carboxamide group can coordinate to a metal ion through the carbonyl oxygen atom, which is the more basic site.[1] This makes the ligand a monodentate L-type ligand, meaning it is a neutral two-electron donor. The sterically bulky tetramethylpiperidine backbone is expected to influence the coordination geometry and the reactivity of the resulting metal complexes, potentially leading to unique catalytic or biological activities.

Synthesis of the Ligand: 2,2,6,6-Tetramethylpiperidine-4-carboxamide

The synthesis of 2,2,6,6-tetramethylpiperidine-4-carboxamide can be readily achieved from its corresponding carboxylic acid precursor, 2,2,6,6-tetramethylpiperidine-4-carboxylic acid. The following protocol is a standard and reliable method for this transformation.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2,2,6,6-tetramethylpiperidine-4-carboxamide.

Detailed Experimental Protocol

Materials:

-

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hydrochloride

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH, 28-30%)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Preparation of the Free Carboxylic Acid:

-

In a 100 mL beaker, dissolve 2,2,6,6-tetramethylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in a minimal amount of deionized water.

-

Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is approximately 8-9 (test with pH paper).

-

The free carboxylic acid will precipitate out of the solution.

-

Filter the white solid, wash with cold deionized water, and dry under vacuum.

-

-

Formation of the Acyl Chloride:

-

Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic fumes.

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried 2,2,6,6-tetramethylpiperidine-4-carboxylic acid (1.0 eq).

-

Add anhydrous DCM (50 mL) to the flask.

-

Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature using a dropping funnel.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

-

Amidation Reaction:

-

Dissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool the solution in an ice bath to 0 °C.

-

Slowly add concentrated aqueous ammonia (5.0 eq) to the cooled solution with vigorous stirring. A white precipitate of the amide will form immediately.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carboxamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2,2,6,6-tetramethylpiperidine-4-carboxamide as a crystalline solid.

-

Characterization of the Ligand

The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to the piperidine ring protons and the four methyl groups. The amide protons (NH₂) will appear as a broad singlet. |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for the carbonyl carbon of the amide, the quaternary carbons of the piperidine ring, and the methyl carbons. |

| FT-IR (KBr pellet, cm⁻¹) | Characteristic C=O stretching vibration of the amide around 1650 cm⁻¹, N-H stretching vibrations around 3300-3100 cm⁻¹, and C-H stretching and bending vibrations of the alkyl groups. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺). |

| Elemental Analysis | The calculated percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the experimentally determined values. |

Synthesis of Metal Complexes

The 2,2,6,6-tetramethylpiperidine-4-carboxamide ligand can be used to synthesize a variety of transition metal complexes. A general protocol for the synthesis of such complexes is provided below. The choice of metal salt and solvent will depend on the desired complex.

General Synthetic Workflow for Metal Complexation

Caption: General workflow for the synthesis of metal complexes with 2,2,6,6-tetramethylpiperidine-4-carboxamide.

Detailed Experimental Protocol (Example with a Divalent Metal Chloride)

Materials:

-

2,2,6,6-Tetramethylpiperidine-4-carboxamide

-

A divalent metal chloride (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

-

Ethanol or Methanol

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

Preparation of Solutions:

-

In a 50 mL round-bottom flask, dissolve 2,2,6,6-tetramethylpiperidine-4-carboxamide (2.0 eq) in 20 mL of ethanol.

-

In a separate 25 mL beaker, dissolve the metal chloride (1.0 eq) in 10 mL of ethanol. Gentle heating may be required to facilitate dissolution.

-

-

Complexation Reaction:

-

Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can often be monitored by a color change or the formation of a precipitate.

-

-

Isolation and Purification:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

-

Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

-

Dry the resulting metal complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

-

Characterization of Metal Complexes

The synthesized metal complexes should be thoroughly characterized to determine their structure and properties.

| Technique | Information Obtained |

| FT-IR Spectroscopy | A shift in the C=O stretching frequency of the carboxamide group upon coordination to the metal center is expected. New bands in the far-IR region may be observed, corresponding to metal-ligand vibrations. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can help to elucidate the coordination geometry around the metal ion. |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which can be used to infer the oxidation state and spin state of the metal center. |

| Elemental Analysis | Confirms the empirical formula of the complex. |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[2] |

| Thermogravimetric Analysis (TGA) | Can be used to determine the thermal stability of the complex and to identify the presence of coordinated or lattice solvent molecules.[3] |

Potential Applications and Investigative Protocols

The unique structural features of metal complexes derived from 2,2,6,6-tetramethylpiperidine-4-carboxamide suggest their potential utility in various fields.

Homogeneous Catalysis

The steric bulk of the tetramethylpiperidine moiety can create a specific microenvironment around the metal center, potentially leading to high selectivity in catalytic reactions.

Protocol for a Model Catalytic Reaction: Oxidation of Alcohols

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized metal complex (e.g., 1-5 mol%) in a suitable solvent (e.g., acetonitrile).

-

Addition of Reactants: Add the alcohol substrate (1.0 eq) and an oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide, 1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at a specific temperature and monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Product Analysis: After the reaction is complete, quench the reaction and analyze the product mixture to determine the conversion and selectivity.

Bioinorganic Chemistry and Drug Development

Many metal complexes exhibit interesting biological activities, including antimicrobial and anticancer properties. The 2,2,6,6-tetramethylpiperidine-4-carboxamide ligand could be a scaffold for the development of new metallodrugs.

Protocol for In Vitro Antimicrobial Activity Screening

-

Preparation of Stock Solutions: Prepare stock solutions of the synthesized metal complexes in a suitable solvent (e.g., DMSO).

-

Microbial Cultures: Use standard strains of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Perform a serial dilution of the complex solutions in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the complex that visibly inhibits microbial growth.

-

Conclusion

2,2,6,6-Tetramethylpiperidine-4-carboxamide presents a promising yet underexplored ligand in the field of coordination chemistry. Its synthesis is straightforward, and it offers a unique combination of steric bulk and a well-defined coordination site. The protocols and application notes provided herein are intended to serve as a robust starting point for researchers interested in exploring the rich coordination chemistry and potential applications of this ligand and its metal complexes. Further investigation into the structural, electronic, and reactive properties of these compounds is warranted and is expected to yield valuable insights and novel functional materials.

References

-

Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Notes. Retrieved February 17, 2026, from [Link]

-

Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. (2022). RSC Advances. [Link]

-

D-Scholarship@Pitt. (2020, February 25). DEVELOPMENT OF THE 2,2,6,6-TETRAMETHYLPIPERIDIN-1-YLOXYCARBONYL (TEMPOC) PROTECTING GROUP AND EFFORTS TOWARDS THE TOTAL SYNTHESI. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

-

Wikipedia. (n.d.). Transition metal carboxamide complex. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine.

-

LibreTexts. (2020, April 9). Topic 6 Coordination Compounds. Retrieved February 17, 2026, from [Link]

-

MDPI. (2026, February 6). Crystal Structure, Hirshfeld Surface Analysis, and Theoretical Insights into Metal-Dependent Hydrolysis of 2,4,6-Tris(2-pyrimidinyl)-1,3,5-triazine: A 1D Zinc Coordination Polymer and a Mononuclear Cadmium Complex. Retrieved February 17, 2026, from [Link]

-

Journal of Sustainability, Policy, and Practice. (2025, October 24). Metal Coordination Complexes for Catalytic Application Development. Retrieved February 17, 2026, from [Link]

-

RSC Publishing. (n.d.). Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2018, April 11). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, August 10). spectral characterization and biocidal studies of 2, 2, 6, 6 -tetramethylpiperidin-4-one and their palladium (ii) complex. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis, structure, and biological activity of the cis-[4-amino-2,2,6,6-tetramethylpiperidine-N,N ']dichloropalladium(II) complex. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved February 17, 2026, from [Link]

-

PubMed. (2014, August 1). Synthesis, characterization, biological and catalytic applications of transition metal complexes derived from Schiff base. Retrieved February 17, 2026, from [Link]

-

SciSpace. (2013, October 15). Spectrophotometric and Raman studies of 2, 2, 6, 6- tetramethylpiperidine donor with different ζ and π. Retrieved February 17, 2026, from [Link]

-

LibreTexts. (2022, October 27). 19.2: Coordination Chemistry of Transition Metals. Retrieved February 17, 2026, from [Link]

-

eScholarship. (n.d.). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. Retrieved February 17, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. Retrieved February 17, 2026, from [Link]

-

Journal of Physical Science. (2018, November 25). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Retrieved February 17, 2026, from [Link]

Sources

Application Note & Protocols: High-Throughput Screening of 2,2,6,6-Tetramethylpiperidine-4-carboxamide Libraries

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2] This guide provides a detailed framework for the design and execution of HTS campaigns targeting libraries based on the 2,2,6,6-tetramethylpiperidine-4-carboxamide (TMP-carboxamide) scaffold. This privileged structure is of significant interest due to the properties of the core tetramethylpiperidine, which is used in the synthesis of pharmaceuticals and can act as a radical scavenger.[3] We present detailed protocols for assay development, primary and secondary screening, and data analysis, with an emphasis on the underlying scientific principles and the establishment of robust, self-validating experimental systems.

Introduction: The Therapeutic Potential of the TMP-Carboxamide Scaffold

The 2,2,6,6-tetramethylpiperidine moiety is a sterically hindered amine that imparts unique chemical and physical properties to its derivatives.[4][5] Its derivatives are notably used as hindered amine light stabilizers (HALS) in polymers.[5] The carboxamide functional group provides a key interaction point for biological targets. The combination of these features in the TMP-carboxamide scaffold makes it an attractive starting point for the development of novel therapeutics. Libraries based on this scaffold have the potential to yield modulators of a variety of biological targets, including enzymes and receptors. For instance, the related piperidine-4-carboxamide scaffold has been identified as a novel inhibitor of secretory glutaminyl cyclase, a target in Alzheimer's disease research.[6]

High-throughput screening provides an efficient means to explore the biological activities of large and diverse TMP-carboxamide libraries.[7] By systematically testing thousands to millions of compounds, HTS can rapidly identify "hits" with desired biological activities, which can then be optimized into lead compounds for drug development.[1][8]

Assay Development and Miniaturization for HTS

The success of any HTS campaign hinges on the development of a robust and reproducible assay.[9] The choice of assay format is critical and should be guided by the biological question being addressed, the nature of the target, and compatibility with automated liquid handling systems.[10]

2.1 Selecting the Right Assay Format

Common assay formats for HTS include:

-

Fluorescence-Based Assays: These are widely used due to their high sensitivity and diverse readout options, such as fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET).[11]

-

Luminescence-Based Assays: These assays, which measure light produced by a chemical reaction, often have a high signal-to-background ratio and are less prone to interference from fluorescent compounds.[11]

-

Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence assays, absorbance-based assays are simple to perform and can be suitable for certain enzyme assays.

-

Cell-Based Assays: These assays measure a cellular response to a compound and provide more physiologically relevant information. However, they can be more complex to develop and execute.

Causality: Why Assay Choice is Critical

The chosen assay format directly influences the types of hits that can be identified and the potential for false positives. For example, a fluorescence intensity-based assay may be susceptible to interference from autofluorescent compounds in the library.[12] Therefore, it is crucial to understand the limitations of the chosen format and to incorporate appropriate counter-screens to eliminate artifacts.[13]

2.2 Protocol: Assay Miniaturization

Miniaturizing the assay from a 96-well to a 384- or 1536-well format is essential for reducing reagent costs and increasing throughput.[13][14][15]

Step-by-Step Miniaturization Protocol:

-

Initial Optimization in 96-Well Plates: Develop and optimize the assay in a 96-well format, establishing optimal concentrations of all reagents, incubation times, and detection settings.

-

Volume Reduction: Systematically reduce the total assay volume while maintaining the final concentrations of all components. This is typically done in increments, for example, from 100 µL to 50 µL, then to 20 µL.

-

Transfer to Higher-Density Plates: Once the assay is robust at a reduced volume in 96-well plates, transfer the protocol to 384- or 1536-well plates.[14]

-

Re-optimization: Fine-tune the assay in the higher-density format, paying close attention to liquid handling precision, evaporation (especially edge effects), and signal detection.[16]

-

Validation: Validate the miniaturized assay by confirming that key performance parameters, such as the Z'-factor, are comparable to the 96-well format.[14]

Data Presentation: Miniaturization Parameters

| Parameter | 96-Well Format | 384-Well Format | 1536-Well Format |

| Total Assay Volume | 100 µL | 20 µL | 5 µL |

| Compound Transfer Volume | 1 µL | 200 nL | 50 nL |

| Reagent Addition Volumes | 50 µL + 49 µL | 10 µL + 9.8 µL | 2.5 µL + 2.45 µL |

| Incubation Time | 60 min | 60 min | 60 min |

| Plate Type | Standard Polystyrene | Low-Volume Polystyrene | Low-Volume Polystyrene |

Primary Screening Workflow: A Representative Fluorescence-Based Enzymatic Assay

This section describes a representative primary HTS workflow using a fluorescence-based assay to identify inhibitors of a hypothetical enzyme.

3.1 Principle of the Assay

The assay measures the activity of the enzyme through the cleavage of a fluorogenic substrate. In the absence of an inhibitor, the enzyme cleaves the substrate, resulting in a fluorescent product. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.

3.2 Experimental Workflow Diagram

Sources

- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [infinixbio.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. htsc.wustl.edu [htsc.wustl.edu]

- 10. genome.gov [genome.gov]

- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]

- 13. Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics [ranomics.com]

- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 15. nuvisan.com [nuvisan.com]

- 16. the-scientist.com [the-scientist.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxamide

Introduction: Navigating the Synthesis of a Versatile Building Block

Welcome to the technical support guide for the synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxamide. This compound is a valuable intermediate in the development of pharmaceuticals and Hindered Amine Light Stabilizers (HALS), where the sterically hindered piperidine moiety imparts significant stability.[1][2] However, the very steric hindrance that makes this molecule desirable also presents unique challenges in its synthesis, particularly during the formation of the amide bond.

This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common issues encountered during synthesis. Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction yields.

Synthetic Strategy: A Two-Stage Approach

The most reliable and common route to 2,2,6,6-Tetramethylpiperidine-4-carboxamide involves a two-stage process. This strategy isolates the key chemical transformations, allowing for better control and purification at each step.

-

Stage 1: Synthesis of the Carboxylic Acid Precursor. The foundational step is the creation of 4-carboxy-2,2,6,6-tetramethylpiperidine. This is typically achieved through the oxidation of the more readily available 2,2,6,6-tetramethyl-4-piperidinol (TMP-OH), which itself is synthesized from triacetonamine (TAA).[3]

-

Stage 2: Amidation. The core challenge lies in this step: the coupling of the sterically hindered carboxylic acid with an ammonia source to form the target carboxamide.

Caption: Overall synthetic workflow for 2,2,6,6-Tetramethylpiperidine-4-carboxamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis, focusing on the critical amidation step.

Question 1: My amidation reaction has a very low yield or fails completely. What are the likely causes?

Low yield is the most frequent issue, and it almost always traces back to inefficient activation of the carboxylic acid, which is hampered by the steric bulk of the adjacent quaternary methyl groups.

Answer:

The direct reaction of a carboxylic acid with ammonia is thermodynamically unfavorable and requires extremely high temperatures, leading to degradation. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate. The choice of activating agent and reaction conditions is critical.

Solution Pathway:

-

Assess Your Activation Method: Standard methods may be insufficient. The most common approach is to convert the carboxylic acid into a more electrophilic species.

-

Acid Chloride Formation: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a classic approach. The resulting acyl chloride is highly reactive.

-

Causality: The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia.

-

Pitfall: This method can be harsh. The acidic conditions (HCl byproduct) can protonate the piperidine nitrogen, rendering it unreactive unless a base is added. Overheating can lead to side reactions.

-

-

Use of Coupling Reagents: This is often the preferred method for sensitive or sterically hindered substrates. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often with an additive like 1-hydroxybenzotriazole (HOBt) or HATU.

-

Causality: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate or an active ester, which is then readily attacked by the amine (ammonia source). Additives like HOBt can prevent side reactions and improve efficiency.[4]

-

-

-

Optimize Reaction Conditions:

-

Solvent: Use an aprotic solvent that will not participate in the reaction, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

-

Temperature: While the activation step may be performed at 0°C to control reactivity, the subsequent addition of the ammonia source and the reaction itself may require gentle warming or extended reaction times at room temperature to overcome the steric barrier.

-

Stoichiometry: Ensure at least a stoichiometric amount of the coupling agent is used. For particularly stubborn reactions, a slight excess (1.1-1.2 equivalents) may be beneficial.

-

Data Summary: Comparison of Common Amidation Strategies

| Activation Method | Key Reagent(s) | Typical Solvent | Pros | Cons |

| Acid Chloride | SOCl₂, (COCl)₂ | DCM, Toluene | Highly reactive intermediate; cost-effective. | Harsh conditions; acidic byproduct (HCl); potential for side reactions. |

| Carbodiimide Coupling | EDC, DCC (+ HOBt) | DCM, DMF | Milder conditions; high efficiency; fewer side reactions. | Byproduct removal can be challenging (DCU); costlier than acid chlorides. |

| Phosphonium/Uronium | HATU, HBTU | DMF, Acetonitrile | Very high reactivity; suitable for highly hindered substrates. | High cost; requires careful handling. |

Question 2: My reaction works, but I isolate a significant amount of an N-acylurea byproduct. How can I prevent this?

This is a classic problem when using carbodiimide coupling agents like DCC or EDC without an additive.

Answer:

Solution:

The most effective solution is to "trap" the active intermediate before it can rearrange. This is done by using an additive.

-

1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma): Add 1.0-1.2 equivalents of HOBt or Oxyma along with your carbodiimide (EDC/DCC).

-

Mechanism of Action: The O-acylisourea intermediate rapidly reacts with HOBt to form an active ester. This new intermediate is more stable against intramolecular rearrangement but remains highly reactive towards the amine. This two-stage activation significantly suppresses the formation of the N-acylurea byproduct and often increases the overall yield.

-

Caption: Troubleshooting logic for low-yield amidation reactions.

Question 3: How should I purify the final 2,2,6,6-Tetramethylpiperidine-4-carboxamide product?

Purification can be challenging due to the potential for both polar (amide, piperidine nitrogen) and non-polar (tetramethyl groups) character in the molecule and byproducts.

Answer:

The optimal purification strategy depends on the reaction workup and the nature of the impurities.

-

Aqueous Workup & Extraction:

-

If you used a water-soluble coupling agent like EDC, a simple aqueous wash is very effective. The byproducts can be washed away, and your product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

-

If you used DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration before the aqueous workup.

-

-

Crystallization:

-

The product is a solid and often amenable to crystallization. Experiment with solvent/anti-solvent systems like Ethyl Acetate/Hexanes or Ethanol/Water to find conditions that allow for the slow formation of pure crystals.

-

-

Silica Gel Chromatography:

-

This is a reliable method if impurities are persistent.

-

Solvent System: A gradient elution is often best. Start with a less polar mobile phase (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol. A small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) is often added to the mobile phase to prevent the basic piperidine nitrogen from interacting strongly with the acidic silica gel, which can cause significant peak tailing and poor separation.

-

Detailed Experimental Protocol: EDC/HOBt Mediated Amidation

This protocol provides a robust method for the amidation of 4-carboxy-2,2,6,6-tetramethylpiperidine, designed to maximize yield and minimize side reactions.

Materials:

-

4-carboxy-2,2,6,6-tetramethylpiperidine (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-carboxy-2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous DMF.

-

Activator Addition: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15-20 minutes at 0°C. Self-Validation: A TLC spot of the starting carboxylic acid should remain at this point.

-

Ammonia Source Addition: In a separate flask, prepare a suspension of ammonium chloride (1.5 eq) in DMF and add DIPEA or TEA (3.0 eq). This in-situ generation of ammonia provides a high effective concentration. Add this suspension dropwise to the main reaction flask at 0°C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Expert Insight: The extended reaction time is crucial to allow the sterically hindered active ester to react completely. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

-

Quench and Extraction: Pour the reaction mixture into water and extract with Ethyl Acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography or crystallization as described in the FAQ section above.

References